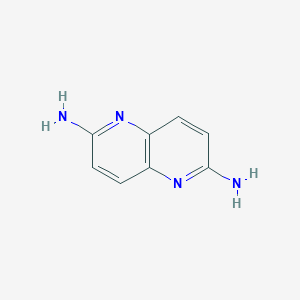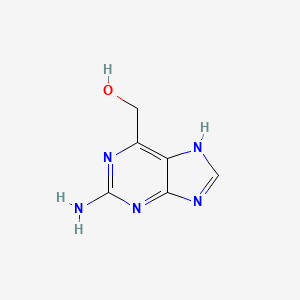
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound features a fused ring system with nitrogen atoms, making it a valuable scaffold for various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine typically involves multi-step processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . This method allows for the efficient construction of the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of fully reduced naphthyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but lacks the methyl group at the 7-position.
5,6,7,8-Tetrahydro-1-naphthylamine: Another similar compound with slight structural differences.
Uniqueness
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine |
InChI |
InChI=1S/C9H13N3/c1-12-5-8(10)7-3-2-4-11-9(7)6-12/h2-4,8H,5-6,10H2,1H3 |
Clé InChI |
AMAHDZVKFSQEOW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C2=C(C1)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


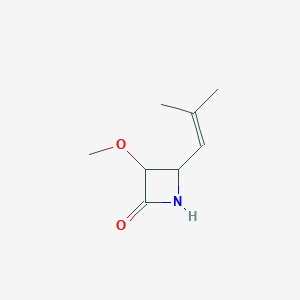

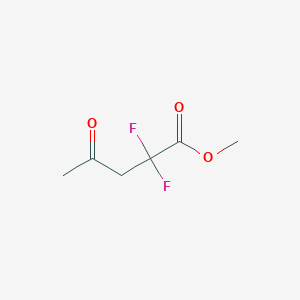
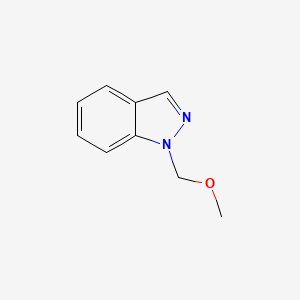



![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)

![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)
